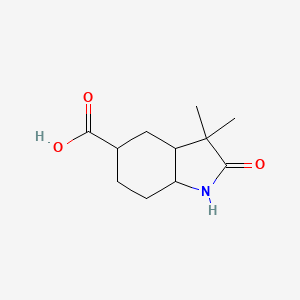

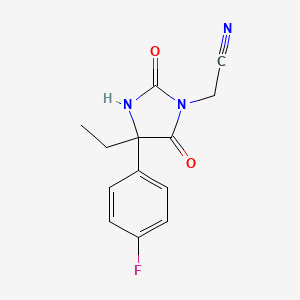

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

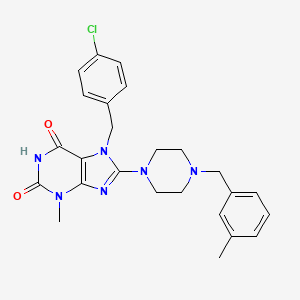

The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The name suggests it has two methyl groups attached to a hexahydro-1H-indole structure, with a carboxylic acid functional group .

Molecular Structure Analysis

Based on the name, the compound likely has a bicyclic structure characteristic of indoles, with additional saturation (as suggested by “hexahydro”) and substitutions (as suggested by “dimethyl” and “carboxylic acid”) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of saturation, the presence of polar functional groups, and steric effects from the methyl groups would all influence its properties .科学的研究の応用

Electrochemical Oxidation

The electrochemical oxidation of indole-3-acetic acid, a compound structurally related to 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid, has been studied in acidic aqueous solution. This process involves a complex series of reactions leading to the formation of various indole derivatives. These studies have implications for understanding the electrochemical behavior of indole compounds and their derivatives (Hu & Dryhurst, 1993).

Synthesis of Novel Derivatives

Research has focused on the synthesis of novel indole derivatives, including those related to this compound. This includes the preparation of indole-benzimidazole compounds from indole carboxylic acids. Such research is crucial for the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Wang et al., 2016).

Oligomerization and Complex Formation

Studies have explored the oligomerization of indole derivatives, such as indole-5-carboxylic acid, with the incorporation of thiols. This research has implications for understanding how indole compounds can form complex structures, potentially useful in the development of novel materials or as a model for biological processes (Mutulis et al., 2008).

Crystallography and Molecular Structure

Research on indole compounds also includes crystallography to determine the molecular and crystal structure. Such studies provide deep insights into the physical and chemical properties of these compounds, which is essential for their application in various scientific and industrial processes (Smith, Wermuth, & Healy, 2003).

Polymerization and Catalysis

The oxidative polymerization of indole derivatives, such as 5,6-dihydroxyindole-2-carboxylic acid, has been examined. Such studies are relevant to understanding the biosynthesis of melanin and other polymers, which can have applications in material science and biochemistry (Pezzella et al., 1996). Additionally, research into carbon-supported polyindole-5-carboxylic acid and its complexes shows potential for applications in catalysis, particularly in oxygen reduction reactions (Yu et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h6-8H,3-5H2,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIXMLOBUMALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC2NC1=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)

![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)

![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)